

Physical characteristics of allyl benzotriazole isomers

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Compound of Interest

Compound Name: 1-Allyl-1H-benzo[d][1,2,3]triazole

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An In-depth Technical Guide to the Physical Characteristics of Allyl Benzotriazole Isomers

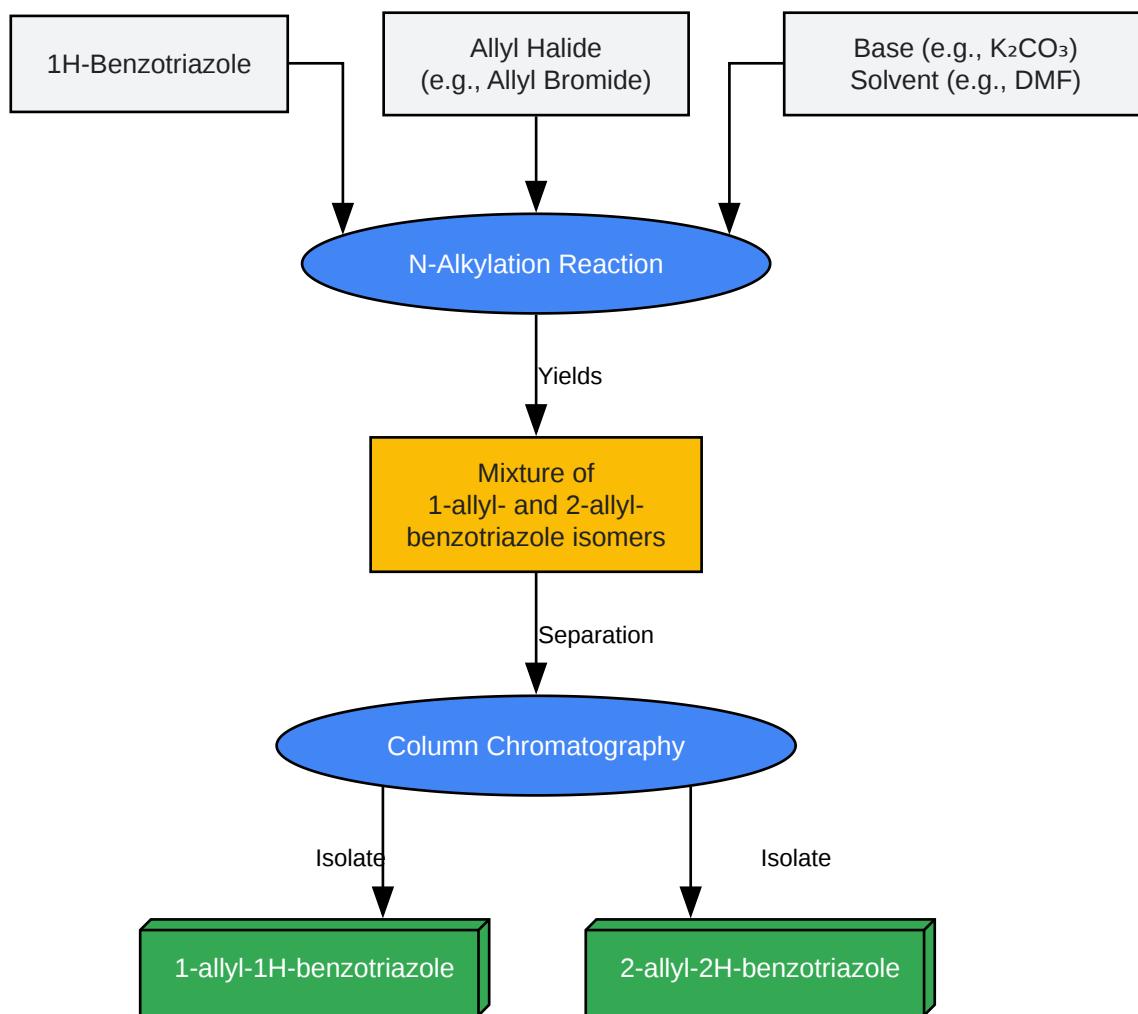
For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole and its N-substituted derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry, materials science, and as corrosion inhibitors. The alkylation of the benzotriazole ring system predominantly yields two distinct isomers: 1-allyl-1H-benzotriazole and 2-allyl-2H-benzotriazole. The position of the allyl group significantly influences the molecule's electronic structure, polarity, and steric profile, thereby altering its physical, chemical, and biological properties.^{[1][2]} This guide provides a comprehensive overview of the core physical characteristics of these isomers, details the experimental protocols for their synthesis and characterization, and presents a logical workflow for their differentiation.

Synthesis and Isomer Separation

The synthesis of allyl benzotriazole isomers is typically achieved through the N-alkylation of 1H-benzotriazole with an allyl halide (e.g., allyl bromide) in the presence of a base. This reaction invariably produces a mixture of the N1 and N2-substituted isomers.^{[1][2]} The ratio of these isomers is highly dependent on reaction conditions such as the choice of solvent, base, and temperature.^[2] Separation of the 1-allyl and 2-allyl isomers is most commonly accomplished using column chromatography.^[3]



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Caption: Synthesis and separation workflow for allyl benzotriazole isomers.

Quantitative Physical Data

Quantitative data for unsubstituted allyl benzotriazole isomers is not extensively documented in readily available literature. However, data for closely related and commercially available derivatives provide valuable insights into the expected properties. The following tables summarize key physical characteristics.

Table 1: General Physical Properties of Parent Benzotriazole and a Substituted Allyl Benzotriazole Isomer.

Property	1H-Benzotriazole (Parent Compound)	2-(3-Allyl-2-hydroxy-5-methylphenyl)-2H-benzotriazole
Molecular Formula	$C_6H_5N_3$ ^[4]	$C_{16}H_{15}N_3O$ ^[5]
Molecular Weight	119.12 g/mol ^[4]	265.31 g/mol
Appearance	White to light tan crystalline powder ^[4]	Pale yellow to tan crystals ^[5]
Melting Point	98.5 °C ^[6]	98-101 °C ^[7]
Boiling Point	204 °C at 15 mmHg ^[6]	450.6 ± 55.0 °C (Predicted) ^[7]
Density	1.348 g/cm ³ (Predicted) ^[1]	1.3 g/mL at 25 °C ^[7]

| Solubility | Sparingly soluble in water; Soluble in alcohol, benzene, chloroform, DMF^{[4][6]} |
Insoluble in water; Soluble in common organic solvents^[5] |

Table 2: Spectroscopic Data for Benzotriazole Derivatives.

Spectroscopic Technique	Characteristic Features
¹ H NMR (Proton NMR)	1-Alkyl Isomers: Typically show four distinct aromatic proton signals. ^[8] 2-Alkyl Isomers: Due to symmetry, often show only two distinct aromatic proton signals (two overlapping multiplets). ^[8] The allyl group protons (CH ₂ , CH, CH ₂) will have characteristic shifts and splitting patterns.
¹³ C NMR (Carbon-13 NMR)	The chemical shifts of the carbon atoms in the benzotriazole ring differ between the N1 and N2 isomers, providing a clear method for differentiation. The allyl group carbons will also be present at characteristic chemical shifts. ^[8]

| FTIR (Infrared Spectroscopy) | The N-H stretching vibration (around $3300\text{-}3500\text{ cm}^{-1}$) present in the parent 1H-benzotriazole is absent in the N-allyl derivatives.[9][10] Characteristic peaks for C-H bonds (aromatic and aliphatic), C=C (alkene and aromatic), and C-N bonds will be present. The fingerprint region (below 1500 cm^{-1}) will differ significantly between the two isomers.[11] |

Experimental Protocols

Protocol 1: Synthesis of Allyl Benzotriazole Isomers

This protocol is a generalized procedure for the N-alkylation of benzotriazole.[2]

- Reagents and Materials:

- 1H-Benzotriazole
- Allyl bromide (or other allyl halide)
- Potassium carbonate (K_2CO_3) or Sodium Hydroxide (NaOH)
- Dimethylformamide (DMF) or Acetonitrile (anhydrous)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask, magnetic stirrer, condenser, heating mantle

- Procedure:

- To a solution of 1H-benzotriazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
- Stir the suspension at room temperature for 20-30 minutes.

- Add allyl bromide (1.1 eq) dropwise to the reaction mixture.
- Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mixture of isomers.

Protocol 2: Isomer Separation by Column Chromatography

This is a standard method for separating the N1 and N2 isomers.[\[3\]](#)

- Materials:

- Crude mixture of allyl benzotriazole isomers
- Silica gel (for flash chromatography)
- Eluent system (e.g., Hexane/Ethyl Acetate gradient)
- Chromatography column, flasks for fraction collection
- TLC plates and developing chamber

- Procedure:

- Determine an appropriate eluent system using TLC that shows good separation between the two isomer spots.
- Prepare a silica gel column with the chosen solvent system.

- Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
- Elute the column with the solvent system, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (increasing ethyl acetate content).
- Collect fractions and monitor them by TLC.
- Combine the fractions containing the pure N1 isomer and the pure N2 isomer separately.
- Evaporate the solvent from the combined fractions to obtain the isolated isomers.

Protocol 3: Characterization by NMR Spectroscopy

A general protocol for obtaining NMR spectra for structure elucidation.[\[12\]](#)[\[13\]](#)

- Materials:

- Purified isomer sample (5-10 mg)
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- NMR tube
- NMR Spectrometer

- Procedure:

- Dissolve the purified isomer in approximately 0.6 mL of a suitable deuterated solvent in a clean vial.
- Transfer the solution to an NMR tube.
- Acquire ^1H NMR and ^{13}C NMR spectra according to the instrument's standard operating procedures.
- Process the spectra (Fourier transform, phase correction, baseline correction).

- Analyze the chemical shifts, integration (for ^1H), and coupling patterns to confirm the structure and differentiate between the N1 and N2 isomers.

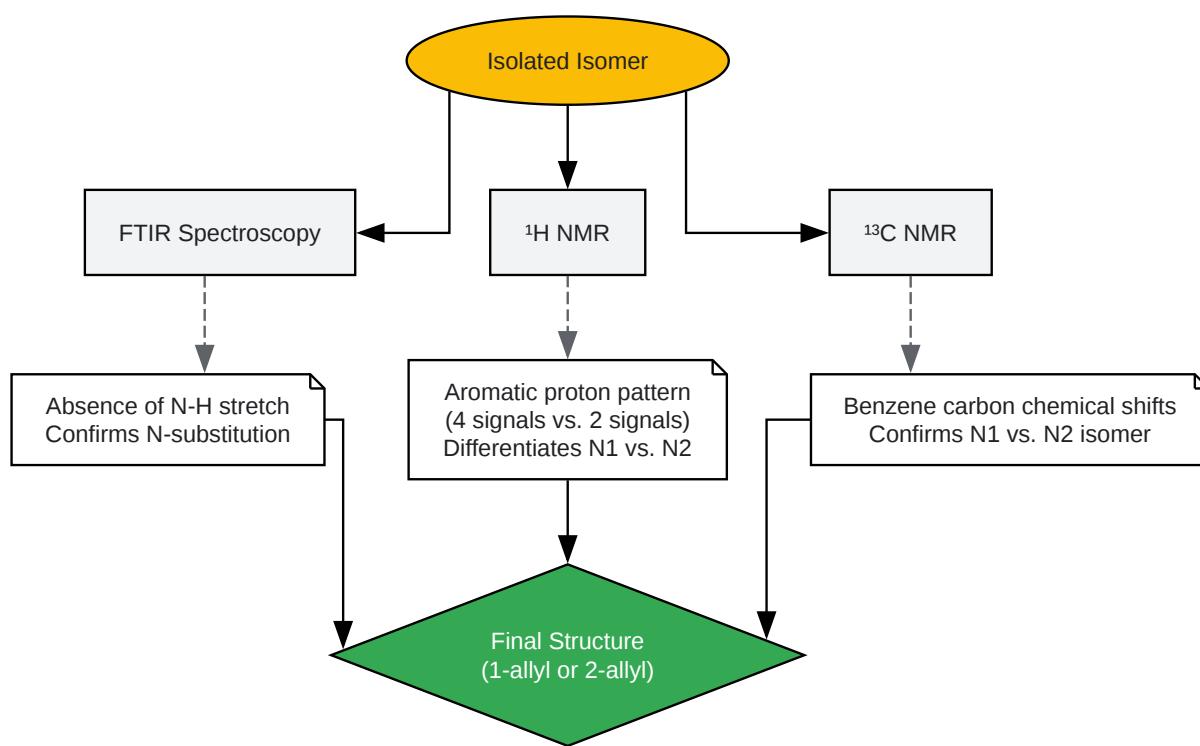
Protocol 4: Characterization by FTIR Spectroscopy

A general protocol for obtaining an infrared spectrum.[14][15]

- Materials:
 - Purified isomer sample (solid or liquid)
 - FTIR Spectrometer with a suitable accessory (e.g., ATR, KBr pellet press)
 - Potassium Bromide (KBr, spectroscopy grade) if preparing a pellet
- Procedure (using ATR accessory):
 - Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
 - Place a small amount of the sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).
 - Analyze the positions and shapes of the absorption bands to identify characteristic functional groups and confirm the absence of the N-H band.

Logical Relationships in Spectroscopic Analysis

The structural elucidation of the allyl benzotriazole isomers relies on a systematic interpretation of various spectroscopic data points. The relationship between different analytical techniques provides a confirmation workflow for accurate identification.



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Caption: Logical workflow for spectroscopic identification of isomers.

Conclusion

The physical characteristics of allyl benzotriazole isomers are fundamentally dictated by the N1 or N2 position of the allyl substituent. While specific quantitative data for the unsubstituted isomers are sparse, established protocols for their synthesis, separation, and characterization through NMR and FTIR spectroscopy provide a robust framework for their preparation and identification. The clear differences in the symmetry of the isomers are directly reflected in their NMR spectra, which remains the most powerful tool for their unambiguous differentiation. This guide provides the foundational knowledge and experimental approaches necessary for researchers working with this important class of molecules.

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